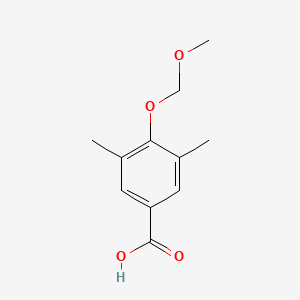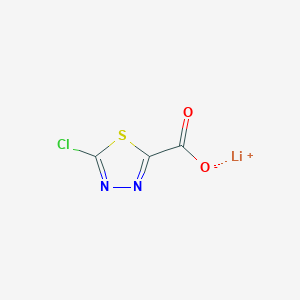
Lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-chloro-1,3,4-thiadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions are generally mild, with the reaction temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous processing techniques. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
Lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The carboxylate group can participate in coupling reactions with other organic molecules, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation or functionalization.
科学的研究の応用
Lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study the biological activities of thiadiazole derivatives and their interactions with biomolecules.
Industrial Applications: The compound is used in the synthesis of other thiadiazole derivatives, which have applications in agriculture, pharmaceuticals, and other industries.
作用機序
The mechanism of action of lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) or other proteins involved in cell cycle regulation . The compound’s ability to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the target proteins is crucial for its activity.
類似化合物との比較
Similar Compounds
Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate: Similar structure but with a methyl group instead of a chlorine atom.
Lithium 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate: Contains a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
Lithium 5-amino-1,3,4-thiadiazole-2-carboxylate:
Uniqueness
Lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of other derivatives.
特性
分子式 |
C3ClLiN2O2S |
|---|---|
分子量 |
170.5 g/mol |
IUPAC名 |
lithium;5-chloro-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C3HClN2O2S.Li/c4-3-6-5-1(9-3)2(7)8;/h(H,7,8);/q;+1/p-1 |
InChIキー |
UXYCPJRJJNJFDK-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1(=NN=C(S1)Cl)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
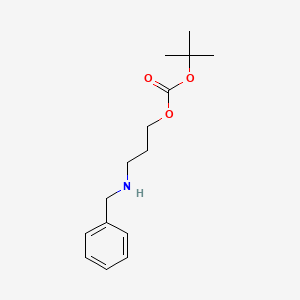
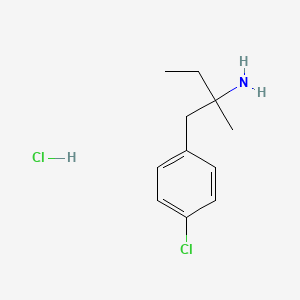
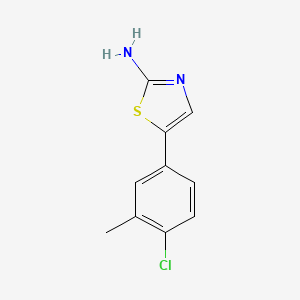
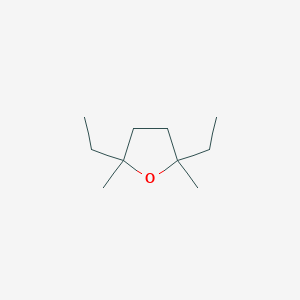
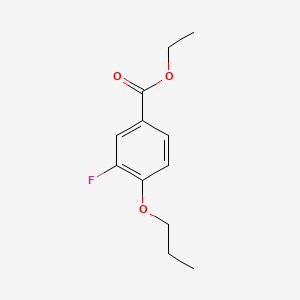
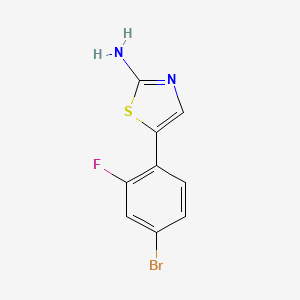
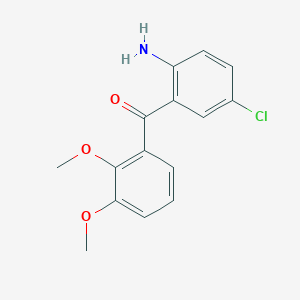
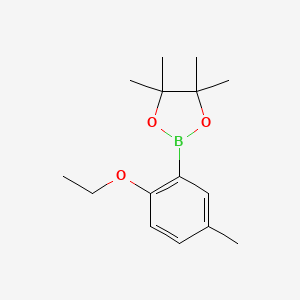
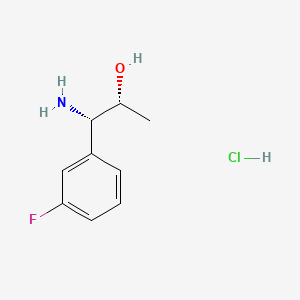
![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
